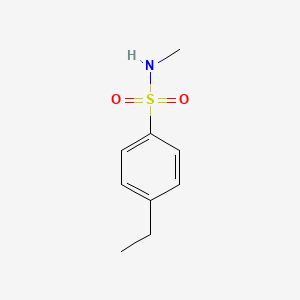

4-ethyl-N-methylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-ethyl-N-methylbenzenesulfonamide is an organic compound with the molecular formula C9H13NO2S. It is also known by other names such as N-ethyl-p-toluenesulfonamide and p-toluenesulfonamide, N-ethyl-. This compound is characterized by the presence of an ethyl group and a methyl group attached to a benzenesulfonamide structure .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-ethyl-N-methylbenzenesulfonamide can be synthesized through the reaction of p-toluenesulfonamide with ethyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is isolated through crystallization .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Análisis De Reacciones Químicas

Types of Reactions

4-ethyl-N-methylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The ethyl and methyl groups can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Halogenating agents and nucleophiles are commonly employed.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Various substituted benzenesulfonamides.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-Ethyl-N-methylbenzenesulfonamide has been investigated for its potential therapeutic applications, particularly in the development of new drug candidates.

Antimicrobial Activity

Recent studies indicate that derivatives of benzenesulfonamide exhibit significant antimicrobial properties. Notably, this compound has shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics.

- Case Study : In vivo studies involving mice infected with methicillin-resistant Staphylococcus aureus (MRSA) demonstrated that treatment with this compound resulted in:

Potential for Anticancer Applications

The compound's structural similarity to other sulfonamides has led researchers to explore its potential as an anticancer agent. Some studies have indicated that certain benzenesulfonamide derivatives possess cytotoxic activity against human cancer cell lines.

- Example : A study on new sulfonamide derivatives demonstrated their ability to induce apoptosis in cancer cells, suggesting a pathway for developing anticancer therapies .

Analytical Chemistry

This compound is utilized in analytical chemistry, particularly in high-performance liquid chromatography (HPLC) for the separation and analysis of various compounds.

Separation Techniques

The compound can be effectively analyzed using reverse phase HPLC methods. The mobile phase typically consists of acetonitrile, water, and phosphoric acid, which can be modified for mass spectrometry compatibility by replacing phosphoric acid with formic acid.

- Application Example : This method allows for the isolation of impurities and is suitable for pharmacokinetic studies, providing scalable solutions for analytical applications .

Environmental Chemistry

The environmental impact of sulfonamides, including this compound, is a growing area of research. Understanding the degradation pathways and environmental fate of these compounds is crucial for assessing their ecological risks.

Chemical Stability and Degradation

Research indicates that sulfonamide compounds can persist in the environment, leading to concerns about their potential effects on aquatic ecosystems. Studies focusing on their degradation under various environmental conditions are essential for developing strategies to mitigate these risks .

Mecanismo De Acción

The mechanism of action of 4-ethyl-N-methylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include inhibition of sulfonamide-sensitive enzymes .

Comparación Con Compuestos Similares

Similar Compounds

- N-ethyl-p-toluenesulfonamide

- p-toluenesulfonamide

- N-methylbenzenesulfonamide

Uniqueness

4-ethyl-N-methylbenzenesulfonamide is unique due to the presence of both ethyl and methyl groups, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific applications where these properties are advantageous .

Actividad Biológica

4-Ethyl-N-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, drawing from various research findings.

This compound is characterized by the presence of both ethyl and methyl groups, which influence its chemical reactivity and solubility. The compound can be synthesized through the reaction of p-toluenesulfonamide with ethyl iodide in the presence of a base like potassium carbonate under reflux conditions. This process typically results in good yields and purity, making it suitable for further biological investigations.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes. It functions as an enzyme inhibitor by binding to active sites, thereby preventing substrate binding and catalytic activity. This mechanism is critical in various therapeutic contexts, including antimicrobial and anticancer applications .

Antimicrobial Properties

Research indicates that sulfonamide compounds, including this compound, exhibit significant antimicrobial activity. They are known to inhibit bacterial growth by targeting the bacterial enzyme dihydropteroate synthase, which is essential for folate synthesis. This inhibition leads to a depletion of folate levels in bacteria, ultimately affecting their growth and survival .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies have shown that derivatives of sulfonamides can inhibit various cancer cell lines by inducing apoptosis or cell cycle arrest. For instance, related compounds with similar structures have demonstrated efficacy against melanoma and other cancers by targeting the BRAF protein involved in cell proliferation pathways .

Case Studies and Research Findings

- Antiviral Activity : A study highlighted the potential of benzamide derivatives (closely related to sulfonamides) in modulating hepatitis B virus capsid assembly. These derivatives were found to interact specifically with HBV core proteins, inhibiting nucleocapsid assembly and reducing viral load in infected cells .

- Enzyme Inhibition : Research on sulfonamide derivatives has shown their effectiveness in inhibiting enzymes associated with cancer progression. For example, a series of studies demonstrated that certain sulfonamide compounds could inhibit RET kinase activity, which is crucial for cancer cell proliferation .

- Cell Line Studies : In vitro studies involving human cancer cell lines revealed that this compound could significantly reduce cell viability at specific concentrations. These findings suggest its potential as a therapeutic agent against various malignancies .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

4-ethyl-N-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-3-8-4-6-9(7-5-8)13(11,12)10-2/h4-7,10H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZEGYUODPNDJLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.